m-Phenylenediamine hydrochloride
Overview
Description
m-Phenylenediamine hydrochloride, also known as 1,3-diaminobenzene hydrochloride, is an organic compound with the chemical formula C6H8N2·2HCl. It is an isomer of o-phenylenediamine and p-phenylenediamine. This aromatic diamine is a colorless solid that appears as needles but turns red or purple on exposure to air due to the formation of oxidation products .
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Phenylenediamine hydrochloride is typically synthesized by the hydrogenation of 1,3-dinitrobenzene. The dinitrobenzene is prepared by the nitration of benzene. The hydrogenation process involves the use of a palladium-ruthenium loaded catalyst in the solvent of alcohol or benzene under specific conditions: temperature ranging from 20°C to 150°C and pressure from 0.1MPa to 6.0MPa .
Industrial Production Methods
The industrial production of this compound follows a similar process, with the hydrogenation of 1,3-dinitrobenzene being the primary method. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
m-Phenylenediamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form quinoxaline derivatives.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted derivatives.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives, substituted benzimidazoles, and other aromatic compounds .
Scientific Research Applications
m-Phenylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymers, including aramid fibers, epoxy resins, and polyurea elastomers.
Biology: The compound is used in the preparation of various dyes and as a coupling agent in hair dyes.
Industry: This compound is used in the production of adhesives, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of m-phenylenediamine hydrochloride involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions and can form stable complexes with metals, which are used in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An isomer with the amino groups in the ortho position.
p-Phenylenediamine: An isomer with the amino groups in the para position.
Uniqueness
m-Phenylenediamine hydrochloride is unique due to its specific positioning of amino groups, which gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in the synthesis of specific polymers and dyes .
Properties
IUPAC Name |
benzene-1,3-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGZHURRCWERMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159832 | |
Record name | m-Phenylenediamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13652-74-9, 83968-20-1, 541-69-5 | |
Record name | 1,3-Benzenediamine, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13652-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediamine, coupled with diazotized m-phenylenediamine, hydrochlorides | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83968-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Phenylenediamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Phenylenediamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013652749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Phenylenediamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-phenylenediamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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